molecular formula C13H10N2O2 B1624045 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- CAS No. 65032-81-7

5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl-

Cat. No. B1624045
CAS RN: 65032-81-7
M. Wt: 226.23 g/mol
InChI Key: DAGDMYMXVFRKPZ-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- is a compound that has been studied for its potential in the development of antitumor drugs . It is a derivative of 9-aryl-5H-pyrido[4,3-b]indole . This compound has been found to have anti-proliferative activity against different cancer cells .


Synthesis Analysis

The synthesis of 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- involves the design and creation of 9-aryl-5H-pyrido[4,3-b]indole derivatives . These derivatives were tested for their anti-proliferative activity in vitro against three different cancer cells .


Molecular Structure Analysis

The molecular structure of 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- is complex and has been studied using molecular docking . This analysis revealed the binding orientations of the synthesized compounds in the active site of c-Met .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl- are complex and involve several steps . The key method involved the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .

properties

IUPAC Name

1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(14-7)13(16)17/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDMYMXVFRKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215359
Record name 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl-

CAS RN

65032-81-7
Record name 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065032817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indole-3-carboxylic acid, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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